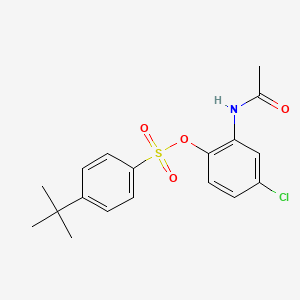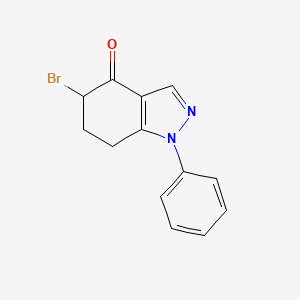![molecular formula C13H11ClN4O3 B4299535 2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4299535.png)
2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Descripción general
Descripción
2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that plays a key role in regulating glutamatergic neurotransmission. By blocking the activity of mGluR1, 2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one can modulate the release of glutamate and other neurotransmitters, which can have downstream effects on neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has been shown to have a number of biochemical and physiological effects, including modulation of glutamate release, regulation of dopamine signaling, and neuroprotection. It has also been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has several advantages for lab experiments, including its high selectivity for mGluR1 and its well-characterized mechanism of action. However, it can be difficult to work with due to its low solubility in aqueous solutions, and its effects can be dependent on experimental conditions such as concentration and duration of treatment.
Direcciones Futuras
There are several future directions for research on 2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one, including its potential therapeutic applications in neurological and psychiatric disorders, its effects on synaptic plasticity and learning and memory, and its interactions with other neurotransmitter systems. Additionally, further optimization of the synthesis method and development of more soluble analogs may improve its utility as a research tool.
Aplicaciones Científicas De Investigación
2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, epilepsy, anxiety, and depression. It has been shown to modulate the release of neurotransmitters, such as glutamate and dopamine, and has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c14-8-4-2-1-3-7(8)12-15-16-17-18(12)9-5-10(19)13-20-6-11(9)21-13/h1-4,9,11,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILWLYWWNDPPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=NN=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Chlorophenyl)-1H-1,2,3,4-tetraazol-1-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2',2',6',6',10b-pentamethyl-6,10b-dihydro-5H-spiro[1,3-oxazolo[4,3-a]isoquinoline-1,4'-piperidin]-3-one](/img/structure/B4299470.png)
![3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4299480.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B4299486.png)
![3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid](/img/structure/B4299500.png)
![N-cyclopentyl-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4299513.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4299518.png)
![5-[4-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B4299524.png)

![ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate](/img/structure/B4299543.png)
![2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4299557.png)

![7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4299576.png)
![2,4-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B4299583.png)